N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by distinct substituents:
- Position 2: Methyl group.
- Position 3: 4-Chlorophenyl ring.
- Position 5: tert-Butyl group.
- Position 7: Branched alkyl amine (butan-2-yl).
While direct biological data for this compound is unavailable in the provided evidence, analogs with similar frameworks exhibit anti-mycobacterial, antiplasmodial, and anti-inflammatory activities .
Properties
Molecular Formula |
C21H27ClN4 |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-butan-2-yl-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H27ClN4/c1-7-13(2)23-18-12-17(21(4,5)6)24-20-19(14(3)25-26(18)20)15-8-10-16(22)11-9-15/h8-13,23H,7H2,1-6H3 |
InChI Key |
LPSJKMPASVIXKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often include refluxing in solvents like ethanol or acetic acid, with catalysts such as p-toluenesulfonic acid or sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography. The choice of solvents and reagents is crucial to minimize environmental impact and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using reagents like sodium hydride or alkyl halides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Position 3: Aryl Groups
Key Insight : The 4-chlorophenyl group in the target compound may improve target binding compared to 4-fluorophenyl analogs due to stronger electron-withdrawing effects .
Position 5: Hydrophobic Substituents
Key Insight : The tert-butyl group at position 5 is critical for optimizing hydrophobic interactions in enzyme binding pockets, as seen in analogs with anti-mycobacterial activity .
Position 7: Amine Modifications
Key Insight : Branched alkyl amines (e.g., butan-2-yl) balance lipophilicity and membrane permeability, whereas aromatic amines (e.g., pyridinylmethyl) prioritize target affinity via polar interactions .
Biological Activity
N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a complex structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H25ClN4 |
| Molecular Weight | 356.9 g/mol |
| IUPAC Name | N-butan-2-yl-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
| InChI Key | GUSSSKCSJCBFMR-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)NC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)Cl)C(C)(C)C |
Synthesis
The synthesis of this compound typically involves multi-step reactions. A common method includes the cyclization of appropriate precursors under controlled conditions, such as:
- Formation of Hydrazone Intermediate : Reaction of 4-chlorobenzaldehyde with hydrazine hydrate.
- Cyclization : The hydrazone undergoes cyclization with a β-ketoester to form the pyrazolo[1,5-a]pyrimidine core.
- Alkylation and Amination : Introduction of butan-2-yl and tert-butyl groups through subsequent reactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity by acting as an inhibitor of cyclin-dependent kinases (CDKs). The inhibition of CDKs is crucial as it leads to cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action :
The compound binds to the active site of CDKs, inhibiting their activity. This mechanism is particularly relevant in treating various cancers where uncontrolled cell proliferation is a hallmark.
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound effectively inhibits specific enzymes involved in cancer progression. For instance:
- CDK Inhibition : IC50 values indicate effective inhibition at low concentrations.
Case Studies
Several studies have highlighted the compound's efficacy in various cancer models:
- Breast Cancer Model : In a study involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability and induction of apoptosis.
- Lung Cancer Model : Another study showed that the compound significantly inhibited tumor growth in xenograft models of lung cancer.
Toxicological Assessments
Preliminary toxicological evaluations suggest that this compound has a favorable safety profile at therapeutic doses. Long-term studies are required to fully understand its toxicity and side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
